molecular formula C16H18N2O5S B469024 N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide CAS No. 817187-52-3

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

Cat. No. B469024
CAS RN: 817187-52-3
M. Wt: 350.4g/mol
InChI Key: GVEHFRJJZJPJEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is C16H18N2O5S . It has an average mass of 350.389 Da and a monoisotopic mass of 350.093628 Da .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information . For detailed properties, it’s recommended to refer to specialized chemical databases .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its low yield. The synthesis of this compound using current methods yields only around 50%, which can make it difficult to obtain large quantities of the compound for further research.

Future Directions

There are several future directions for the research of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide. One direction is to optimize the synthesis method of this compound to increase the yield of the compound. Another direction is to study the mechanism of action of this compound in more detail to fully understand how it inhibits the activity of topoisomerase II and induces apoptosis in cancer cells. Additionally, further studies can be conducted to investigate the potential of this compound in combination with other anticancer agents. Finally, the potential of this compound in treating other diseases, such as inflammatory disorders, can also be explored.

Synthesis Methods

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-amino-5-methylfuran. Another method involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride, followed by the reaction with 2-amino-5-methylfuran. The yield of this compound using these methods is around 50%.

Scientific Research Applications

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been studied for its potential in medicinal chemistry, specifically as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Safety and Hazards

The specific safety and hazard information for N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is not provided in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHFRJJZJPJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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